4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole
Description
Properties
IUPAC Name |
4,5-dimethyl-2-(oxolan-2-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-8(2)14-10(11-7)13-6-9-4-3-5-12-9/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGKYNBULSSLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2CCCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxolan-2-ylmethoxy group, potentially converting it to a hydroxyl group.
Substitution: The methyl groups on the thiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its thiazole ring makes it a useful ligand in coordination chemistry, allowing it to form complexes with various metal ions .
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of thiazoles can effectively inhibit bacterial growth and fungal proliferation . The compound's mechanism of action may involve interference with enzyme activity or modulation of biological pathways.
Medicine
Ongoing investigations are exploring the compound's potential as a pharmacophore in drug development. Its structural features may enhance bioavailability and solubility, making it an attractive candidate for therapeutic applications. For instance, thiazole derivatives have been linked to anticancer activities by targeting specific enzymes involved in DNA synthesis .
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique structure allows for diverse chemical transformations, leading to the development of new materials with specific properties.
Case Studies
-
Antimicrobial Activity Study
A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial and antifungal activities. The results indicated enhanced efficacy against resistant strains of bacteria compared to traditional antibiotics . -
Pharmacological Investigations
Research focused on the pharmacological properties of thiazole derivatives highlighted their potential as inhibitors of thymidylate synthase—an enzyme critical for DNA replication. Compounds were found to possess IC50 values ranging from 0.47 to 1.4 µM, indicating strong inhibitory effects .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 1,3-Thiazole Derivatives
Substituent Effects on Bioactivity
- Electron-Donating Groups (EDGs):
Methyl and methoxy groups at the thiazole ring enhance inhibitory activity. For example, 4-methyl-1,3-thiazole derivatives (e.g., compound 6a) showed higher antitumoral activity than halogen-substituted analogs (e.g., 6e, 6h) . The 4,5-dimethyl substitution in the target compound aligns with this trend, likely boosting bioactivity. - Electron-Withdrawing Groups (EWGs):
Chlorine or nitro groups reduce activity. For instance, 4-chlorophenyl-thiazole (6e) had lower efficacy than 4-tolyl-thiazole (6b) .
Positional Effects
- Para vs. Meta Substitution: Para-substituted derivatives (e.g., 6b) outperform meta-substituted analogs (e.g., 6c) in inhibitory assays .
Core Heterocycle Comparison
Comparison with Halogen-Substituted Thiazoles
Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (4) and its fluorophenyl analog (5) are isostructural but differ in halogen substituents (Cl vs. F). While their conformations are similar, crystal packing varies slightly due to halogen size .
Comparison with Methoxy-Modified Thiazoles
In SARS-CoV-2 inhibitors, methoxy groups in 8H-indeno[1,2-d]thiazoles were replaced with larger alkoxy groups (e.g., butoxy) or EWGs (e.g., Cl). Methoxy-to-butoxy substitution increased steric hindrance but reduced activity in some cases .
Data Tables
Key Research Findings
Electronic Effects: EDGs at positions 4 and 5 of the thiazole ring enhance bioactivity, making the target compound’s dimethyl substitution advantageous .
Steric Considerations: The oxolane-methoxy group introduces moderate steric hindrance, which may improve target specificity compared to bulkier alkoxy groups (e.g., butoxy) .
Biological Activity
4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound characterized by its thiazole ring and unique substituents, including dimethyl and oxolan-2-ylmethoxy groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound based on diverse sources.
Chemical Structure and Properties
The structure of this compound is defined by the following features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Dimethyl groups : Positioned at the 4 and 5 positions of the thiazole ring.
- Oxolan-2-ylmethoxy group : Enhances solubility and may influence biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal pathogens. The following table summarizes its antifungal efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
| Cryptococcus neoformans | 64 |
This activity highlights the potential of this compound in treating fungal infections .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The thiazole ring is believed to play a crucial role in binding to enzymes or receptors involved in microbial metabolism. The oxolan group enhances the compound's solubility, facilitating better interaction with biological targets.
Case Studies
Several studies have explored the biological applications of thiazole derivatives similar to this compound. For instance:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that thiazole derivatives exhibited varying degrees of antimicrobial activity. The presence of electron-donating groups like methoxy significantly enhanced their efficacy against Gram-positive bacteria .
- Antifungal Research : Another research article highlighted that compounds with similar structures showed potent antifungal activity against Candida species, supporting the potential utility of thiazole derivatives in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
